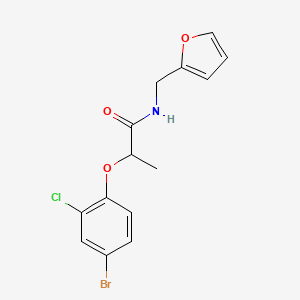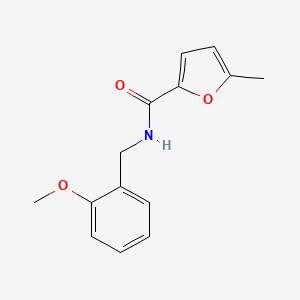
2-(4-biphenylyl)-N-1,3,4-thiadiazol-2-ylacetamide
Vue d'ensemble
Description
2-(4-Biphenylyl)-N-1,3,4-thiadiazol-2-ylacetamide is a compound belonging to the thiadiazole class. Thiadiazoles are heterocyclic compounds containing a ring of two nitrogen and three sulfur atoms. They are known for a wide range of biological activities and are of interest in medicinal chemistry for drug design.
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to this compound, often involves the cyclization of thiosemicarbazides under acidic or basic conditions or through the reaction of nitriles with thioamides. A typical approach for synthesizing thiadiazole derivatives might involve the reaction of appropriate biphenyl carboxylic acids with thiosemicarbazide or direct cyclization of thiadiazole rings through condensation reactions (Shukla et al., 2012; Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives typically showcases a thiadiazole ring attached to various functional groups, influencing the compound's chemical behavior and biological activity. For this compound, X-ray crystallography and NMR spectroscopy could provide detailed insights into its molecular geometry, showing how the thiadiazole ring interacts with the biphenylyl group (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and cycloaddition reactions. The presence of the thiadiazole ring increases the compound's reactivity towards nucleophiles due to the electron-withdrawing effect of the sulfur and nitrogen atoms in the ring (Androsov, 2008).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystal structure, can be significantly influenced by its molecular structure. The biphenylyl group might contribute to the compound's crystallinity and melting point, while the thiadiazole ring could affect its solubility in various solvents.
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including acidity, basicity, and reactivity in chemical reactions, are predominantly determined by the thiadiazole ring. The nitrogen atoms in the ring can act as hydrogen bond donors, affecting the compound's solubility and interaction with biological targets. The sulfur atom might participate in redox reactions, contributing to the compound's antioxidant properties (Dani et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds such as (+)-2-(4-biphenyl)propionic acid have been found to target prostaglandin g/h synthase 1 .
Mode of Action
Based on the structure and properties of similar compounds, it may interact with its targets and induce changes that lead to its therapeutic effects .
Biochemical Pathways
Similar compounds have been found to affect the synthesis of prostaglandins .
Pharmacokinetics
Similar compounds such as flurbiprofen have been found to be rapidly and almost completely absorbed when given orally . The area under the plasma concentration-time curve of flurbiprofen is proportional to the dose administered to patients .
Result of Action
Similar compounds have been found to have anti-inflammatory effects .
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-phenylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(18-16-19-17-11-21-16)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWCFCPGFOEJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4181373.png)


![3-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4181426.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B4181453.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B4181455.png)
![1-phenyl-N-[2-(1-piperidinyl)ethyl]methanesulfonamide hydrochloride](/img/structure/B4181457.png)


![N-[1-(3,4-dimethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4181468.png)
